molecular formula C25H32N2O6 B3951443 1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid

1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3951443
M. Wt: 456.5 g/mol
InChI Key: XFRURMRNMMFKIF-UHFFFAOYSA-N
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Description

1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxyphenyl group, and a phenylethyl group. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is the reaction of 1-phenylethylamine with 4-piperidone to form the intermediate piperidine derivative. This intermediate is then reacted with 2-ethoxybenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-ethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
  • 1-[(2-methoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide
  • 1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Uniqueness

1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide stands out due to its specific structural features, such as the ethoxy group on the phenyl ring and the piperidine ring

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.C2H2O4/c1-3-27-22-12-8-7-11-21(22)17-25-15-13-20(14-16-25)23(26)24-18(2)19-9-5-4-6-10-19;3-1(4)2(5)6/h4-12,18,20H,3,13-17H2,1-2H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRURMRNMMFKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid
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1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid

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